2-Methoxyisobutylisonitrile is a lipophilic, cationic organic compound primarily used as a ligand in the formation of radiopharmaceuticals with technetium-99m (99mTc). [] This compound, often referred to as MIBI in the research literature, plays a crucial role in developing diagnostic tools for various medical conditions. Its ability to form stable complexes with 99mTc, combined with its unique cellular uptake characteristics, makes it a valuable tool for researchers.
2-Methoxyisobutylisonitrile is a chemical compound with significant relevance in the fields of organic chemistry and medical imaging. This compound, often referred to in the context of its radiolabeled form, technetium-99m-2-methoxyisobutylisonitrile, is primarily utilized in myocardial perfusion imaging and tumor detection. The synthesis and application of this compound have been a subject of research due to its unique properties and effectiveness in various scientific applications.
The primary sources for the synthesis and application of 2-methoxyisobutylisonitrile include patents and scientific journals that detail its preparation methods, chemical properties, and uses in medical imaging. Notable patents include those that describe novel synthetic routes and the development of metal complexes involving this compound .
2-Methoxyisobutylisonitrile belongs to the class of organic compounds known as isonitriles, characterized by the presence of a functional group containing a carbon atom triple-bonded to a nitrogen atom. It is specifically classified under aliphatic isonitriles due to its branched structure.
The synthesis of 2-methoxyisobutylisonitrile involves several key steps, typically starting from 2-methoxyisobutanol or its derivatives. The most common methods include:
The molecular formula of 2-methoxyisobutylisonitrile is CHN. The structure features a branched alkane backbone with a methoxy group (-OCH) attached to one end and an isonitrile group (-N≡C) at the other.
2-Methoxyisobutylisonitrile participates in several chemical reactions:
The reactions involving 2-methoxyisobutylisonitrile often require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and selectivity .
In medical applications, particularly in myocardial perfusion imaging, 2-methoxyisobutylisonitrile acts as a substrate for P-glycoprotein transporters in tumor cells. Its mechanism involves accumulation within mitochondria, where it provides imaging contrast based on blood flow and tissue viability .
2-Methoxyisobutylisonitrile (MIBI), systematically named 1-isocyano-2-methoxy-2-methylpropane, is an organonitrogen compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol. Its structure consists of an isonitrile functional group (–N⁺≡C⁻) attached to a 2-methoxy-2-methylpropyl backbone, represented by the SMILES notation CC(C)(C[N+]#[C-])OC
[5] [7] [8]. The isonitrile group’s electrophilic carbon and the methoxy group’s electron-donating properties create a unique electronic profile, enabling nucleophilic additions and metal coordination [8].
Table 1: Fundamental Chemical Properties of MIBI
Property | Value |
---|---|
IUPAC Name | 1-isocyano-2-methoxy-2-methylpropane |
Molecular Formula | C₆H₁₁NO |
Molecular Weight | 113.16 g/mol |
CAS Registry Number | 109434-22-2 |
UNII Identifier | 2K3X4G63S7 |
XLogP3 (Partition Coefficient) | 0.4 |
Canonical SMILES | CC(C)(C[N+]#[C-])OC |
The compound’s lipophilic cationic nature allows passive diffusion through cell membranes, driven by negative transmembrane potentials. This property is critical for its biological applications, particularly in accumulating within mitochondria-rich tissues [3]. MIBI is typically synthesized as a liquid and is stable under refrigeration for extended periods [10].
MIBI’s significance emerged in the early 1980s when Alan Davison and collaborators at MIT explored isonitrile complexes for technetium-99m coordination. Their work identified MIBI as an optimal ligand due to its balanced lipophilicity and coordination stability [3] [7]. The first clinical application of the resulting complex, Tc-99m hexakis(2-methoxyisobutylisonitrile) (Tc-99m sestamibi), was reported in 1987 for myocardial perfusion imaging [1] [3].
Synthetic methods evolved substantially to support radiopharmaceutical production:
FDA approval for Tc-99m sestamibi (Cardiolite®) in 1990 cemented MIBI’s role in nuclear medicine [7].
MIBI’s isonitrile group acts as a σ-donor ligand, forming stable complexes with transition metals. Its steric profile—dictated by the methoxyisobutyl chain—prevents steric crowding in polynuclear complexes [6] .
Table 2: Key Metal Complexes of MIBI
Complex | Formula | Application |
---|---|---|
Tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate | [Cu(C₆H₁₁NO)₄]BF₄ | Precursor for Tc-99m sestamibi synthesis |
Tc-99m hexakis(2-methoxyisobutylisonitrile) | [⁹⁹ᵐTc(MIBI)₆]⁺ | Myocardial perfusion and tumor imaging |
Ga-67/I n-111 MIBI complexes | [ᴳᵃ/ᴵⁿ(MIBI)ₓ] | Experimental tumor imaging agents |
In Tc-99m sestamibi, six MIBI ligands coordinate technetium in a distorted octahedral geometry, creating a monovalent cation. This complex exhibits:
Beyond diagnostic imaging, MIBI derivatives are explored in coordination polymers for catalysis and material science [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7